7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
The compound 7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring multiple functional groups, including a furan ring, an imine group, and a triazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Derivative: Starting with a furan-2-yl-methyl precursor, various functional groups are introduced through reactions such as alkylation or acylation.
Construction of the Triazatricyclo Structure: This step involves cyclization reactions, often using reagents like azides and alkynes under specific conditions (e.g., copper-catalyzed azide-alkyne cycloaddition).
Introduction of the Ethoxypropyl Group: This can be achieved through nucleophilic substitution reactions where an ethoxypropyl halide reacts with a nucleophilic site on the intermediate compound.
Final Assembly: The final compound is assembled through condensation reactions, often involving imine formation and subsequent stabilization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce imine or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially on the furan ring and the ethoxypropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and imine group are likely involved in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can be compared with similar compounds such as:
Furan Derivatives: Compounds like furan-2-carboxamide, which share the furan ring but differ in other functional groups.
Triazatricyclo Compounds: Molecules with similar triazatricyclo structures but different substituents, such as 1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3,8,11-triene derivatives.
Imines and Amides: Compounds with imine or amide groups, which may exhibit similar reactivity but differ in overall structure and properties.
The uniqueness of This compound lies in its combination of these functional groups, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C23H25N5O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H25N5O4/c1-3-31-11-6-10-27-19(24)17(22(29)25-14-16-8-5-12-32-16)13-18-21(27)26-20-15(2)7-4-9-28(20)23(18)30/h4-5,7-9,12-13,24H,3,6,10-11,14H2,1-2H3,(H,25,29) |
InChI Key |
DVMUKFBSGAWNDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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